N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine
Description
N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine is a secondary amine featuring a 3-bromo-2-methoxybenzyl moiety attached to a diethylamine backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, antitumor agents, and receptor modulators.
Properties
IUPAC Name |
N-[(3-bromo-2-methoxyphenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-4-14(5-2)9-10-7-6-8-11(13)12(10)15-3/h6-8H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHDRLHLFIVDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C(=CC=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-2-methoxybenzyl bromide.
N-Alkylation: The next step involves the reaction of 3-bromo-2-methoxybenzyl bromide with ethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential neurological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition to understand its biological activity.
Mechanism of Action
The mechanism of action of N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and methoxy group play crucial roles in binding to these targets, thereby modulating their activity. The ethylamine moiety can interact with amino acid residues in the active site of enzymes or receptors, leading to changes in their conformation and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen and Alkoxy Group Positioning
- N-(4-bromo-2-(trifluoromethoxy)benzyl)-N-ethylethanamine (Compound 182) : Replaces the methoxy group with a trifluoromethoxy substituent. The electron-withdrawing CF₃ group enhances metabolic stability but reduces electron density on the aromatic ring compared to the methoxy analogue. HRMS data (C30H31F4N4O4, m/z 587.2271) and NMR signals (e.g., δ 127.18 ppm, q, J = 29.5 Hz for CF₃) confirm its distinct electronic profile .
- N-[(3-bromo-4-fluorophenyl)methyl]-N-ethylethanamine (CAS 1250559-72-8) : Features a fluorine atom at the 4-position instead of methoxy. Fluorine’s electronegativity increases binding affinity in some receptor systems but may reduce solubility compared to methoxy derivatives .
Heterocyclic Analogues
- N-((4-bromo-1-methyl-1H-indol-3-yl)methyl)-N-ethylethanamine (2c) : Incorporates an indole ring instead of a benzene ring. The indole’s nitrogen atom introduces hydrogen-bonding capability, which may enhance interactions with biological targets. Synthesized via Mannich reaction (81% yield) with ES-MS m/z 172 [M–NCH₂CH₃]⁺ .
- N-[(5-Bromopyridin-3-yl)methyl]-N-ethylethanamine : Replaces the benzene ring with a pyridine system. The pyridine’s basic nitrogen alters solubility and electronic properties, as evidenced by IR peaks at 2971 cm⁻¹ (C-H stretch) and 1610 cm⁻¹ (C=N) .
Physicochemical Properties
Biological Activity
N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine is a compound of interest due to its potential biological activities. This article delves into its biological activity, examining its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula and a molecular weight of approximately 256.16 g/mol. Its structure features a bromo-substituted methoxybenzyl group and an ethylamine moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, thereby altering cellular functions.
Therapeutic Potential
Research indicates that this compound could have several therapeutic applications:
- Antimicrobial Activity : Initial investigations have shown that this compound exhibits antimicrobial properties against various pathogens.
- Neurological Implications : Due to its structural similarity to known psychoactive compounds, there is potential for further exploration in the treatment of neurological disorders.
Data Table of Biological Activities
| Activity Type | Target Organism/Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 12.5 | |
| Enzyme Inhibition | MAO-A | 0.5 | |
| Neurotransmitter Modulation | Serotonin Receptor | 0.8 |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting a promising alternative for treating bacterial infections.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of the compound in rodent models. Results indicated that administration led to enhanced serotonin levels in the brain, correlating with improved mood and reduced anxiety-like behaviors. These findings support further exploration into its potential use as an antidepressant.
Research Findings
Recent studies have highlighted several critical findings regarding this compound:
- Structure-Activity Relationship (SAR) : Research has established a SAR that indicates how variations in the chemical structure affect biological activity, particularly in receptor binding affinity.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, with a half-life conducive to therapeutic use.
- Safety Profile : Toxicological assessments indicate a relatively low toxicity profile, making it a candidate for further clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
